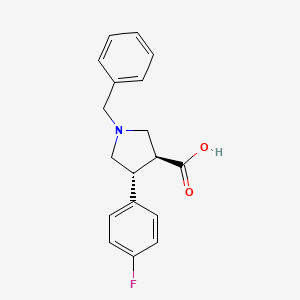

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C18H18FNO2 . It is used for research and development purposes .

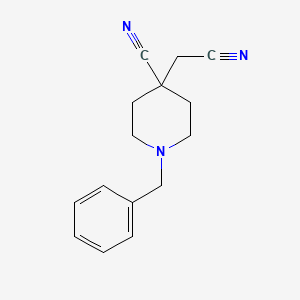

Molecular Structure Analysis

The molecular structure of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is defined by its molecular formula, C18H18FNO2 . Unfortunately, the specific structural details or the 3D conformation of this compound are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” include its molecular weight, which is 299.33900 . Other properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications

Structural Analysis and Synthesis

- The absolute configurations of similar compounds, (3S,4R) and (3S,4S), were determined through X-ray diffraction studies, highlighting their significance in the synthesis of compounds with specific antihistaminic activity, such as Levocabastine (Peeters, Blaton, & Ranter, 1994).

Inhibitors in Medical Research

- A derivative of this compound was identified as a potent inhibitor of influenza neuraminidase, with its efficacy confirmed through synthesis and X-ray crystallographic studies, demonstrating its potential in antiviral research (Wang et al., 2001).

Development of Foldamers

- The compound was used in the synthesis of beta-foldamers, with its 12-helix conformation determined by NMR analysis and molecular dynamics simulations, contributing to the field of molecular design (Menegazzo et al., 2006).

Role in Selective Agonists and Antagonists

- The compound's derivatives have been explored in the development of selective inverse agonists, with structural modifications leading to compounds with high selectivity and desirable pharmacokinetic properties, highlighting its role in therapeutic drug development (Duan et al., 2019).

Applications in Radiopharmaceuticals

- Derivatives of this compound have been synthesized for use as potent chemokine receptor antagonists, with applications in radiopharmaceuticals, demonstrating its versatility in medical imaging and therapy (Latli et al., 2018).

Synthesis and Binding Studies

- Its analogs have been synthesized for binding studies in serotonin reuptake inhibition, contributing to research in antidepressant drugs (Keverline-Frantz et al., 1998).

Exploration in Heterocyclic Chemistry

- The compound has been involved in the synthesis of novel bicyclic systems, such as oxadiazolyl pyrrolidin-2-ones, expanding its use in the field of heterocyclic chemistry (Kharchenko et al., 2008).

Enantioselective Synthesis

- It has been used in enantioselective syntheses, contributing to the development of stereoselective pharmaceuticals (Galeazzi et al., 2003).

Safety And Hazards

properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJFFDZRBFEUPB-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513048 |

Source

|

| Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

80909-49-5 |

Source

|

| Record name | (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)